molecular formula C11H14BrFN2 B1472118 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine CAS No. 1481628-12-9

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine

Cat. No. B1472118
CAS RN: 1481628-12-9
M. Wt: 273.14 g/mol
InChI Key: AOKZHIZADWIDEP-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-fluorophenyl)pyrrolidine” is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.1 .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” consists of a pyrrolidine ring attached to a phenyl ring which is substituted with bromine and fluorine atoms .


Physical And Chemical Properties Analysis

The boiling point of “1-(3-Bromo-5-fluorophenyl)pyrrolidine” is predicted to be 315.3±32.0 °C and its density is predicted to be 1.485±0.06 g/cm3 .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reaction

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine is utilized in the Suzuki–Miyaura cross-coupling reaction, a key method in organic synthesis. This process involves the reaction of aryl bromides, such as 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, with boronic esters under specific conditions, leading to the formation of biologically significant compounds. For instance, this reaction has been applied in the multikilogram synthesis of the compound E2040 (Urawa et al., 2002).

Synthesis of Piperazine Derivatives

Piperazine derivatives, including those incorporating 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine, are synthesized for various biological activities. These compounds have been evaluated for their antibacterial properties against human pathogens, with some derivatives demonstrating significant inhibition of bacterial growth (Nagaraj et al., 2018).

Antitumor Activity

A novel series of Schiff bases containing 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been synthesized and tested for antitumor activity. These compounds have shown promising results, particularly against certain tumor cells, indicating the potential of this molecule in cancer research (Ding et al., 2016).

Derivatization for Mass Spectrometry

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been used as a derivatization agent in mass spectrometric analysis. This application is particularly valuable in enhancing the detection of specific compounds, such as steroids, in complex biological samples (Nishio et al., 2007).

Novel Neuroleptic Agents

Compounds derived from 1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine have been synthesized and evaluated for their potential as neuroleptic (antipsychotic) agents. These studies contribute to the development of new treatments for psychiatric disorders (Hino et al., 1988).

Fluorescence Sensing in Aqueous Solutions

1-(3-Bromo-5-fluorophenyl)-4-methylpiperazine has been integrated into compounds used as fluorescent probes for determining pH and viscosity in aqueous solutions. This application highlights the potential of this molecule in developing sensitive and versatile sensing materials (Bakov et al., 2022).

Safety and Hazards

The safety data sheet for “1-(3-Bromo-5-fluorophenyl)pyrrolidine” suggests that it may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrFN2/c1-14-2-4-15(5-3-14)11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKZHIZADWIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1,3-dibromo-5-fluorobenzene (LXI) (2.0 g, 7.88 mmol) in toluene (20 ml) was added potassium t-butoxide (2.65 g, 23.6 mmol) and 1-methylpiperazine (1.75 mL, 15.8 mmol). The reaction was heated at 105° C. overnight. The toluene was removed under vacuum and the residue was dissolved in water and extracted with EtOAc. The organic phase was separated, washed with brine, dried over MgSO4 and concentrated to dryness. The crude product was purified on a silica gel column (1:99 MeOH:CHCl3→7:93 MeOH:CHCl3) to produce 1-(3-bromo-5-fluorophenyl)-4-methylpiperazine (LXII) as an orange oil (800 mg, 2.93 mmol, 37.2% yield). 1H NMR (DMSO-d6, 500 MHz) δ ppm 2.20 (s, 3H), 2.39 (t, J=5 Hz, 4H), 3.33 (t, J=5 Hz, 4H), 6.74-6.81 (m, 2H), 6.91 (s, 1H); ESIMS found for C11H14BrFN2 m/z 273 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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